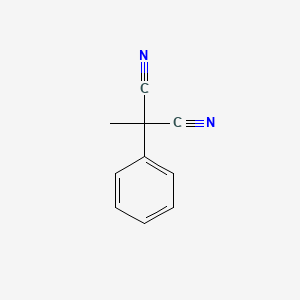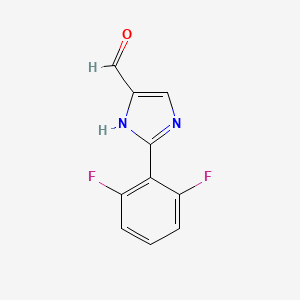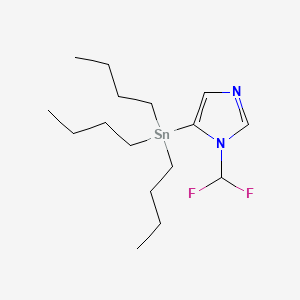
2-(1-Bromovinyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromovinyl)toluene is an organic compound that belongs to the class of benzene derivatives It consists of a toluene moiety substituted with a bromovinyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromovinyl)toluene typically involves the bromination of vinyl toluene. One common method is the electrophilic addition of bromine to the double bond of vinyl toluene, followed by dehydrohalogenation to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Bromovinyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield derivatives like 2-(1-Aminovinyl)toluene.
- Oxidation reactions produce compounds like 2-(1-Formylvinyl)toluene.
- Reduction reactions result in 2-Ethylbenzyl derivatives.
Aplicaciones Científicas De Investigación
2-(1-Bromovinyl)toluene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of novel therapeutic agents and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromovinyl)toluene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
Comparación Con Compuestos Similares
Vinylbenzene (Styrene): Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
Bromobenzene: Contains a bromine atom but lacks the vinyl group, leading to different reactivity patterns.
Toluene: Simple aromatic compound without additional functional groups, used as a solvent and precursor in chemical synthesis
Uniqueness: 2-(1-Bromovinyl)toluene is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and versatility in chemical transformations. This dual functionality allows for a wide range of synthetic applications and makes it a valuable compound in organic chemistry.
Propiedades
Fórmula molecular |
C9H9Br |
|---|---|
Peso molecular |
197.07 g/mol |
Nombre IUPAC |
1-(1-bromoethenyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,2H2,1H3 |
Clave InChI |
JLTLGLMEGZAXCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)






![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

